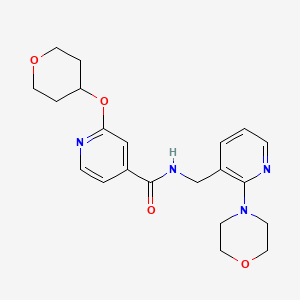

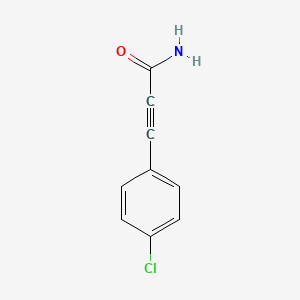

![molecular formula C16H14BrF3O3S B2758292 (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane CAS No. 338792-71-5](/img/structure/B2758292.png)

(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane, also known as 4-BDPT, is a sulfur-containing heterocyclic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity have enabled it to be used in a variety of reactions and processes, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new materials.

Scientific Research Applications

Chemiluminescence Studies

- Research conducted by Watanabe et al. (2010) explored the synthesis of sulfanyl-substituted bicyclic dioxetanes, including structures similar to the compound . These dioxetanes displayed base-induced chemiluminescence, shedding light on the potential use of such compounds in chemiluminescent applications (Watanabe et al., 2010).

Marine Natural Products and Biological Activities

- A study by Zhao et al. (2004) on bromophenol derivatives from red algae, including compounds structurally related to (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda

6-sulfane, revealed their isolation and structural elucidation. However, these compounds were found inactive against several human cancer cell lines and microorganisms, suggesting limited biological activity in these contexts (Zhao et al., 2004).

Catalysis in Phenol Alkylation

- Adam et al. (2011) discussed the use of sulfanilic acid in the solvent-free liquid-phase alkylation of phenol, indicating potential catalytic applications of sulfanyl compounds in organic reactions (Adam et al., 2011).

Antioxidant Properties

- The synthesis of phenolic polybutadiene-bound stabilizers, including sulfanyl derivatives, was investigated by Podešva and Kovarova (2003). These compounds exhibited significant antioxidant properties, suggesting a potential application in polymer stabilization (Podešva & Kovarova, 2003).

Bioremediation Potential

- Chhaya and Gupte (2013) examined the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A. This study implies the potential for compounds like (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda

6-sulfane in environmental bioremediation applications (Chhaya & Gupte, 2013).

Synthetic Reagent Applications

- Zhdankin et al. (2003) reported on the preparation and chemistry of phosphoranyl-derived iodanes, which could be relevant to the synthesis of (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda

6-sulfane. Their work highlights the synthetic utility of such compounds in creating new reagents (Zhdankin et al., 2003).

properties

IUPAC Name |

1-[3-(4-bromophenyl)sulfonylpropoxy]-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrF3O3S/c17-13-5-7-15(8-6-13)24(21,22)10-2-9-23-14-4-1-3-12(11-14)16(18,19)20/h1,3-8,11H,2,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSAREIIRLHFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCS(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

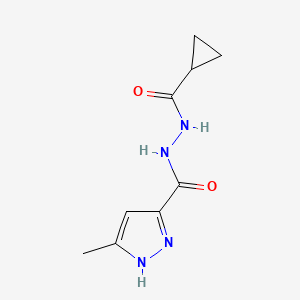

![6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(oxan-2-yloxy)hexanamide](/img/structure/B2758209.png)

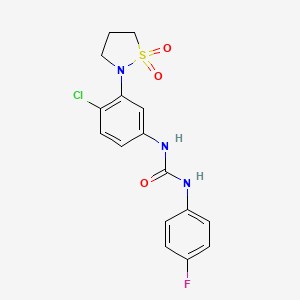

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2758210.png)

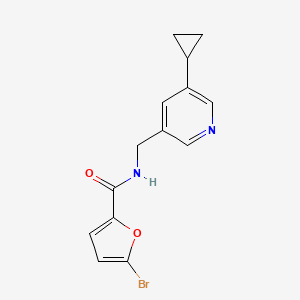

![5-(Methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrochloride](/img/structure/B2758214.png)

![2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2758215.png)

![Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2758219.png)

![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2758224.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2758227.png)

![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2758230.png)